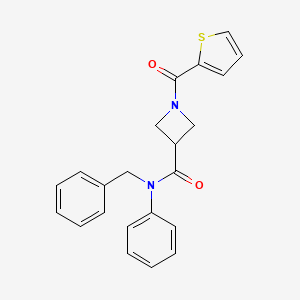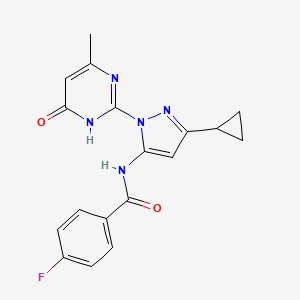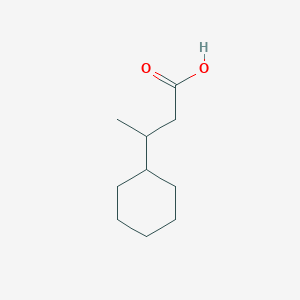![molecular formula C19H27N3O B2967109 1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415572-06-2](/img/structure/B2967109.png)
1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AZD-3293, and it belongs to the class of beta-secretase inhibitors. The beta-secretase enzyme plays a critical role in the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease. Therefore, the inhibition of beta-secretase is a promising approach for the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole involves the inhibition of the beta-secretase enzyme. This enzyme is responsible for the cleavage of amyloid precursor protein, which leads to the formation of amyloid plaques in the brain. By inhibiting this enzyme, the formation of amyloid plaques can be prevented, which could potentially slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects
1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the beta-secretase enzyme, which leads to a decrease in the formation of amyloid plaques in the brain. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which could potentially reduce the inflammation and oxidative stress that are associated with neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole in lab experiments is its specificity for the beta-secretase enzyme. This compound has been shown to selectively inhibit beta-secretase, which reduces the potential for off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several possible future directions for the research on 1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole. One possible direction is the development of more potent and selective beta-secretase inhibitors based on this compound. Another possible direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of other neurodegenerative diseases. Furthermore, the potential of this compound for the treatment of Alzheimer's disease should be investigated in clinical trials to determine its safety and efficacy in humans.
合成法
The synthesis of 1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole involves several steps. The first step is the preparation of the intermediate compound 1-(Oxan-4-ylmethyl)azetidin-3-amine. This intermediate is then reacted with 2-(2-bromoacetyl)phenylboronic acid to form the final compound. The synthesis of this compound has been described in detail in several research papers, and it is considered to be a reliable and reproducible method.
科学的研究の応用
1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the beta-secretase enzyme, which is involved in the formation of amyloid plaques in the brain. Therefore, this compound has potential applications in the treatment of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of other neurodegenerative diseases.
特性
IUPAC Name |
1-[1-(oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-14(2)19-20-17-5-3-4-6-18(17)22(19)16-12-21(13-16)11-15-7-9-23-10-8-15/h3-6,14-16H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDNAEIKOIABSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967027.png)
![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2967028.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)



![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)

![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)
